tert-butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
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Overview
Description
tert-Butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
The synthesis of tert-butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The synthetic route includes:
Vilsmeier Formylation: Introduction of a formyl group at the 3-position of 4-bromo-1H-indole.
N-Boc Protection: Conversion of the formylated product to its N-Boc derivative.
Reduction: Reduction of the aldehyde group to an alcohol.
Protection: Protection of the alcoholic hydroxy group using tert-butyl(dimethyl)silyl chloride.
Formylation: Introduction of a formyl group at the 4-position using n-BuLi and DMF.
Horner-Wadsworth-Emmons Olefination: Introduction of the TBS-protected enyne side chain.
Chemical Reactions Analysis
tert-Butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like NaBH4.
Substitution: The bromine atom allows for nucleophilic substitution reactions.
Protection/Deprotection: The tert-butyl and silyl groups can be added or removed under specific conditions
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of biologically active natural products.
Biology: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its role in drug development due to its diverse biological activities.
Industry: Utilized in the synthesis of complex organic molecules and materials
Mechanism of Action
The mechanism of action of tert-butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism .
Comparison with Similar Compounds
tert-Butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate can be compared with other indole derivatives like:
- tert-Butyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
These compounds share similar structural features but differ in their substituents and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C16H21BrN2O2 |
---|---|
Molecular Weight |
353.25 g/mol |
IUPAC Name |
tert-butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C16H21BrN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3/t12-,14-/m1/s1 |
InChI Key |
YMSAVEMRGDWREM-TZMCWYRMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)C3=C(N2)C=CC(=C3)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Br |
Origin of Product |
United States |
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